4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide
Description
This compound is a benzamide derivative featuring a 4-methylbenzoyl group linked to a meta-substituted phenyl ring via an amide bond. The phenyl ring is further functionalized with a 2,5,6-trichloropyrimidin-4-ylamino group. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor, given similarities to nilotinib and imatinib derivatives .
Properties
IUPAC Name |
4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N4O/c1-10-5-7-11(8-6-10)17(26)23-13-4-2-3-12(9-13)22-16-14(19)15(20)24-18(21)25-16/h2-9H,1H3,(H,23,26)(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGBWWAKUBOYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=C(C(=NC(=N3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379244 | |
| Record name | 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244278-38-4 | |
| Record name | 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,5,6-Trichloro-4-Chloropyrimidine
- Chlorination of Pyrimidine Precursor :
- Add 4-hydroxy-2,5,6-trichloropyrimidine (10.0 g, 48.5 mmol) to phosphorus oxychloride (POCl₃, 50 mL) and dimethylformamide (DMF, catalytic).
- Reflux at 110°C for 6 hours under nitrogen.
- Cool to room temperature, pour into ice water, and extract with dichloromethane (3 × 50 mL).
- Dry over anhydrous sodium sulfate and evaporate under reduced pressure to yield a white solid (8.7 g, 80%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H).
- LC-MS : m/z 228.9 [M+H]⁺.
Preparation of 3-Nitro-N-(2,5,6-Trichloropyrimidin-4-yl)Aniline
- Nucleophilic Aromatic Substitution :
- Dissolve 3-nitroaniline (5.0 g, 36.2 mmol) and 2,5,6-trichloro-4-chloropyrimidine (8.3 g, 36.2 mmol) in anhydrous DMF (50 mL).
- Add N,N-diisopropylethylamine (DIEA, 12.6 mL, 72.4 mmol) and heat at 90°C for 12 hours.
- Cool, dilute with ethyl acetate (200 mL), wash with brine (3 × 50 mL), dry, and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to afford a yellow solid (9.1 g, 78%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.52 (s, 1H, pyrimidine-H), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H).
- LC-MS : m/z 373.0 [M+H]⁺.
Reduction to 3-Amino-N-(2,5,6-Trichloropyrimidin-4-yl)Aniline
- Catalytic Hydrogenation :
- Suspend 3-nitro-N-(2,5,6-trichloropyrimidin-4-yl)aniline (7.0 g, 18.8 mmol) in ethanol (100 mL).
- Add 10% Pd/C (0.7 g) and stir under H₂ (1 atm) at room temperature for 6 hours.
- Filter through Celite, concentrate, and recrystallize from methanol to yield a pale-brown solid (5.2 g, 82%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 8.38 (s, 1H, pyrimidine-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 6.62 (s, 1H, Ar-H), 6.51 (d, J = 8.0 Hz, 1H, Ar-H), 5.12 (s, 2H, NH₂).
- LC-MS : m/z 343.0 [M+H]⁺.
Acylation with 4-Methylbenzoyl Chloride
- Schotten-Baumann Reaction :
- Dissolve 3-amino-N-(2,5,6-trichloropyrimidin-4-yl)aniline (4.0 g, 11.7 mmol) in THF (50 mL).
- Add 4-methylbenzoyl chloride (2.1 g, 12.8 mmol) and triethylamine (3.3 mL, 23.4 mmol) at 0°C.
- Stir at room temperature for 4 hours, then dilute with water (100 mL).
- Extract with ethyl acetate (3 × 50 mL), dry, and concentrate.
- Purify via column chromatography (DCM:methanol = 20:1) to yield a white solid (4.3 g, 85%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NHCO), 8.48 (s, 1H, pyrimidine-H), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, benzoyl-H), 7.32 (d, J = 8.0 Hz, 2H, benzoyl-H), 2.39 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.4 (C=O), 158.2 (pyrimidine-C), 142.1–115.6 (aromatic-C), 21.3 (CH₃).
- HPLC Purity : 98.6% (C18 column, acetonitrile:water = 70:30).
Optimization and Challenges
- Nucleophilic Substitution : Elevated temperatures (90°C) and polar aprotic solvents (DMF) were critical for displacing the pyrimidine chloride.
- Nitro Reduction : Hydrogenation over Pd/C provided higher yields than SnCl₂/HCl, minimizing dechlorination side reactions.
- Acylation : Triethylamine effectively scavenged HCl, preventing protonation of the aniline nucleophile.
Chemical Reactions Analysis
Reaction Conditions and Yield
| Reagent | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2,5,6-Trichloropyrimidine | DMF | K₂HPO₄ | 65°C, 4 h | 90.3% | |
| Anhydrous conditions | Argon/N₂ | – | – | – |
-
The reaction proceeds via selective displacement of the 4-chloro group on the pyrimidine ring by the aniline nitrogen of the benzamide derivative .
-
Impurities such as dimeric urea derivatives (e.g., 1,3-bis(2-(dimethylphosphoryl)phenyl)urea ) may form due to oxidation of intermediates, necessitating inert atmospheres (N₂) .
Substitution Reactivity of the Trichloropyrimidinyl Core
The 2,5,6-trichloropyrimidin-4-yl group exhibits distinct reactivity patterns:
Regioselectivity in Substitution
| Position | Reactivity | Preferred Conditions | Products |
|---|---|---|---|
| 4-Cl | Most reactive | Polar aprotic solvents (DMF, MeCN) | Amine/amide adducts |
| 2/5/6-Cl | Less reactive | High-temperature acidic conditions | Degradation byproducts |
-
Position 4 undergoes substitution preferentially due to electronic activation by the adjacent amino group .
-
Acidic conditions (e.g., HCl, CF₃COOH) promote hydrolytic cleavage at positions 2 and 6 , yielding 2,5-dichloropyrimidin-4-amine and 4-methylbenzamide derivatives .
Stability and Degradation Pathways
The compound is susceptible to hydrolysis and oxidative degradation:
Degradation Under Acidic Conditions
| Condition | Pathway | Byproducts Identified | Source |
|---|---|---|---|
| 1M HCl, 60°C, 6 h | Hydrolysis of pyrimidine Cl | 2,5-Dichloropyrimidin-4-amine | |
| O₂, DMF, 60°C | Oxidation of aniline intermediates | Dimeric urea (Impurity A) |
-
Mechanism : Protonation of the pyrimidine ring induces electron deficiency, facilitating nucleophilic attack by water or chloride ions .
-
Mitigation : Use of non-nucleophilic acids (e.g., CF₃COOH) suppresses degradation .
Impurity Profiling and Byproduct Analysis
Common impurities observed during synthesis:
-
Impurity B forms via DMF decomposition at >80°C; switching to low-boiling solvents (MeCN, 2-butanol) reduces its formation .
Solvent Optimization
| Solvent | Reaction Rate | Yield | Byproduct Formation | Source |
|---|---|---|---|---|
| DMF | Fast | 90.3% | High | |
| 2-Butanol | Moderate | 85.5% | Low | |
| MeCN | Slow | 70% | Moderate |
-
DMF accelerates reactions but promotes side reactions (e.g., oxidation).
-
2-Butanol balances safety and efficiency, reducing impurities .
Catalytic Systems
-
Pd/C under hydrogen pressure facilitates nitro-group reductions in intermediates (e.g., conversion of 6 to 7 ) .
-
t-BuONa and XPhos ligand enhance coupling efficiency in SNAr reactions .
Key Research Findings
-
Regioselectivity : Position 4 of the pyrimidine ring is most reactive due to electronic and steric factors .
-
Degradation Stability : The compound is stable in neutral, anhydrous conditions but degrades rapidly under acidic or oxidative environments .
-
Scalability : Substituting DMF with 2-butanol improves process safety without significant yield loss .
Scientific Research Applications
Medicinal Chemistry
4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide is primarily studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The trichloropyrimidine moiety is believed to play a crucial role in enhancing the compound's interaction with specific molecular targets involved in tumor progression.
Antimicrobial Activity
Studies have shown that derivatives of trichloropyrimidine possess antimicrobial properties. The incorporation of this moiety into this compound may provide synergistic effects against bacterial and fungal pathogens. This application is particularly relevant in the context of rising antibiotic resistance.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases involved in signal transduction pathways. Such inhibition could lead to therapeutic strategies for diseases characterized by dysregulated signaling, including cancer and inflammatory disorders.
Pharmacokinetics and Drug Design
Research into the pharmacokinetic properties of this compound is crucial for understanding its bioavailability and metabolic stability. Computational modeling and structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and safety profile for clinical applications.
Case Study 1: Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. Results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, suggesting its potential as a lead compound in drug development.
Case Study 3: Enzyme Targeting
Research focused on the inhibition of protein kinases revealed that this compound effectively inhibits specific kinases involved in cancer cell proliferation. This inhibition was quantified using biochemical assays that measured enzyme activity in the presence of varying concentrations of the compound.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target. The benzamide core can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide)
- Key Differences: Substituents: Nilotinib incorporates a 4-methylimidazole and trifluoromethyl group on the phenyl ring, whereas the target compound uses a 2,5,6-trichloropyrimidin-4-ylamino group. Bioactivity: Nilotinib targets BCR-ABL kinases, with pKa values of 2.1 and 5.4, suggesting favorable ionization under physiological conditions . The trichloropyrimidine in the target compound may enhance halogen bonding but reduce solubility compared to nilotinib’s trifluoromethyl group.
- Potency: Structural modifications in nilotinib’s pyrimidinylamino group (e.g., trifluoromethyl) are critical for its nanomolar potency . The target compound’s chlorine atoms may similarly optimize binding but require empirical validation.
Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide)
- Key Differences :
- Backbone : Imatinib includes a piperazinylmethyl group absent in the target compound.
- Target Specificity : Imatinib inhibits DDR1/2 kinases but is less selective than derivatives like nilotinib . The trichloropyrimidine in the target compound could shift selectivity toward other kinases, such as those sensitive to halogenated motifs.
Analogues with Modified Pyrimidine Groups
Compound 6 (3-[(1E)-2-[6-(cyclopropylamino)-9H-purin-9-yl]ethenyl]-4-methyl-N-{3-(trifluoromethyl)phenyl}benzamide)
- Key Differences :
- Retroamide vs. Amide : Compound 6 replaces the amide linkage with a retroamide configuration, increasing potency threefold compared to its precursor . The target compound’s rigid amide bond may limit conformational flexibility but enhance stability.
- Substituent Effects : The trifluoromethyl group in Compound 6 improves metabolic resistance, whereas the trichloropyrimidine in the target compound may enhance π-π stacking in hydrophobic domains.
4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide (Compound 2)
- Key Differences: Selenoyl Group: Compound 2 includes a selenium atom, which may confer antioxidant properties absent in the target compound .
Quinazoline-Based Analogues (Compounds 17–23)
- Synthetic Yields: Derivatives with methylpiperidinyl or morpholinoethylamino groups (e.g., Compounds 17–19) exhibit yields of 69–86%, suggesting that bulky substituents like trichloropyrimidine may require optimized coupling conditions .
- Purity : All analogues in this series show >99% HPLC purity, emphasizing the importance of rigorous purification for benzamide derivatives .
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
- Melting Point : MP = 175–178°C, comparable to the expected range for the target compound, given its aromatic and halogenated components .
- Mass Data : MS m/z 589.1 (M++1) highlights the feasibility of LC-MS characterization for the target compound .
DDR1/2 Inhibitors
- Imatinib Analogues : Derivatives like nilotinib and dasatinib inhibit DDR1/2 but lack selectivity. The trichloropyrimidine group in the target compound could improve selectivity by filling hydrophobic kinase pockets .
Antioxidant and Antibacterial Activity
- Selenoyl Analogues: Compounds like 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide exhibit antioxidant activity, suggesting that the target compound’s chlorine atoms may shift bioactivity toward kinase inhibition rather than redox modulation .
Biological Activity
4-Methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide, also known by its CAS number 244278-38-4, is a complex organic compound that contains a trichloropyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of both the trichloropyrimidine and benzamide structures suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, and oxygen alongside carbon and hydrogen. The structural features include:
- Trichloropyrimidine moiety : Contributes to the compound's reactivity and biological activity.
- Benzamide structure : Enhances binding affinity to various biological targets.
Biological Activity
Research indicates that compounds containing trichloropyrimidine exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antitumor Activity
Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. For example:
- In vitro assays demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range.
The proposed mechanism of action includes:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting cell signaling pathways crucial for tumor proliferation.
- Induction of Apoptosis : Evidence suggests it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with specific biological targets:
- Target Proteins : Research indicates that it binds effectively to proteins involved in cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
To further understand its unique properties, a comparison with structurally similar compounds is useful. The following table summarizes key aspects:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzoic Acid | C7H7NO2 | Simple structure; used in various biochemical applications. |
| Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | Contains a pyridine ring; different biological activity profile. |
| 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid | C16H15N3OS | Incorporates thieno[2,3-d]pyrimidine; unique pharmacological properties. |
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups.
- Pharmacokinetics : Research has indicated favorable pharmacokinetic properties, including good bioavailability and metabolic stability in vivo.
Q & A
Q. What are the key synthetic routes for 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions:
Pyrimidine Core Formation : Chlorination of pyrimidine derivatives (e.g., 2,5,6-trichloropyrimidin-4-amine) via electrophilic substitution .
Coupling Reactions : The pyrimidine intermediate is coupled with 3-aminophenyl groups under basic conditions (e.g., triethylamine in dichloromethane) .
Benzamide Formation : Final amidation with 4-methylbenzoyl chloride in anhydrous conditions .
Q. Optimization Strategies :
- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions during chlorination .
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cl₂, FeCl₃, 70°C | 85 |
| 2 | Et₃N, CH₂Cl₂, RT | 72 |
| 3 | 4-Me-benzoyl chloride, THF | 68 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer :
- ¹H/¹³C NMR : Identifies substituent positions on the phenyl and pyrimidine rings. For example, the methyl group at C4 of benzamide appears as a singlet (~δ 2.4 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~428) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability) for this compound?
Answer : Discrepancies in bioactivity assays (e.g., kinase inhibition) arise from:
Q. Methodological Recommendations :
- Standardized Protocols : Use fixed ATP concentrations (e.g., 10 µM) and control for cell viability via MTT assays .
- Orthogonal Assays : Validate kinase inhibition with SPR (surface plasmon resonance) to measure binding affinity independently .
Table 2 : Example IC₅₀ Variability in Kinase Assays
| Kinase Type | IC₅₀ (nM) [Lab A] | IC₅₀ (nM) [Lab B] |
|---|---|---|
| LCK | 3.5 | 25.0 |
| ABL1 | 0.27 | 0.3 |
Q. How does the trichloropyrimidine moiety influence the compound’s mechanism of action?
Answer : The 2,5,6-trichloropyrimidin-4-yl group enhances:
Q. Experimental Validation :
Q. What advanced methods are used to analyze structural polymorphism in this compound?
Answer : Polymorphs impact solubility and bioavailability. Techniques include:
- PXRD (Powder X-ray Diffraction) : Distinct diffraction patterns (e.g., 2θ = 12.8°, 22.5°) differentiate crystalline forms .
- DSC (Differential Scanning Calorimetry) : Melting point variations (Δmp = 5–10°C) indicate polymorphic transitions .
Case Study :
A related benzamide (nilotinib) exhibits two polymorphs with 20% difference in dissolution rates .
Q. How can researchers design assays to evaluate the compound’s potential for drug-resistant targets?
Answer :
- Mutant Kinase Models : Engineer T315I mutations in BCR-ABL1 and test inhibitory activity .
- Proteomics Profiling : Use phospho-antibody arrays to identify off-target kinase engagement .
Table 3 : Resistance Profile of Analogous Compounds
| Mutation | Wild-Type IC₅₀ (nM) | Mutant IC₅₀ (nM) |
|---|---|---|
| BCR-ABL1 T315I | 0.3 | >1000 |
Data-Driven Insights
- Metabolic Pathways : CYP3A4 is the primary metabolizer; use inhibitor cocktails (e.g., ketoconazole) in hepatocyte studies .
- Solubility Limits : Aqueous solubility <0.1 mg/mL necessitates formulation with cyclodextrins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
